molecular formula C10H11BrO4 B2424558 2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid CAS No. 1550060-43-9

2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid

Cat. No.: B2424558
CAS No.: 1550060-43-9
M. Wt: 275.098
InChI Key: UBFDUWADFLWCST-UHFFFAOYSA-N
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Description

2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H11BrO4 It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to an acetic acid moiety

Mechanism of Action

Target of Action

The compound is a derivative of dimethoxybenzene , which is known to interact with various enzymes and receptors in the body

Mode of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

It’s known that dimethoxyphenylacetic acid, a related compound, reacts with formaldehyde in the presence of acid to give an isochromanone . This suggests that the compound might be involved in similar biochemical reactions.

Pharmacokinetics

It’s known that the compound is soluble in water , which suggests that it might have good bioavailability.

Action Environment

The action of 2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For instance, it’s known that the compound reacts with formaldehyde in the presence of acid , suggesting that acidic conditions might enhance its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid typically involves the bromination of 3,5-dimethoxyphenylacetic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-(4-substituted-3,5-dimethoxyphenyl)acetic acid derivatives.

    Oxidation: Formation of 2-(4-bromo-3,5-diformylphenyl)acetic acid or 2-(4-bromo-3,5-dicarboxyphenyl)acetic acid.

    Reduction: Formation of 2-(4-bromo-3,5-dimethoxyphenyl)ethanol.

Scientific Research Applications

2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethoxyphenylacetic acid
  • 4-Bromo-3,5-dimethoxybenzaldehyde
  • 2-Bromo-4,5-dimethoxyphenylacetic acid

Uniqueness

2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid is unique due to the specific positioning of the bromine atom and methoxy groups on the phenyl ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(4-bromo-3,5-dimethoxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-14-7-3-6(5-9(12)13)4-8(15-2)10(7)11/h3-4H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFDUWADFLWCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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